molecular formula C13H10N2O2S B2608028 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-26-1

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2608028
CAS No.: 134670-26-1
M. Wt: 258.3
InChI Key: XIUVRKVRWODYRF-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a versatile chemical scaffold in medicinal chemistry, primarily serving as a key synthetic intermediate for developing novel bioactive molecules. Its structure incorporates the imidazothiazole core, a privileged heterocycle recognized for its wide spectrum of biological activities . Researchers utilize this aldehyde-functionalized compound to build more complex structures, particularly through coupling with other pharmacophores, a strategy proven to enhance biological potency and selectivity . This compound is of significant value in anticancer and antimicrobial research, as analogous imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against various cancer cell lines and have been developed as inhibitors of tumor-associated carbonic anhydrase isoforms (CAIs), such as hCA IX and XII . Furthermore, related molecular frameworks have shown promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this compound as a building block for developing new therapeutic agents targeting infectious diseases . Its application extends to the synthesis of potential anti-inflammatory agents, given that structurally similar diaryl-substituted imidazoheterocycles have exhibited significant COX-2 inhibitory activity and potent in vivo anti-inflammatory and analgesic effects without associated ulcerogenic side effects . The presence of the aldehyde group at the 5-position offers a reactive handle for further chemical modifications, making this compound a fundamental starting material for constructing diverse compound libraries aimed at hit identification and lead optimization in drug discovery programs.

Properties

IUPAC Name

6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)12-11(8-16)15-6-7-18-13(15)14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVRKVRWODYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit promising anticancer activity. Specifically, studies have shown that 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can inhibit the proliferation of various cancer cell lines. This effect is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells.

  • Case Study : A study demonstrated that this compound significantly reduced the viability of ovarian cancer cells when used in combination with traditional chemotherapeutic agents. The underlying mechanism involves the modulation of the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and resistance pathways .

Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties. It appears to enhance immune responses by activating certain pathways that are critical for immune cell function.

  • Research Findings : In vitro studies showed that treatment with this compound resulted in increased production of cytokines from immune cells, suggesting a potential role in therapeutic strategies for autoimmune diseases or infections .

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains has been noted, making it a candidate for further exploration as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents can enhance its biological activity.

Synthetic Pathway Overview

StepReaction TypeReagents/Conditions
1Condensation4-methoxybenzaldehyde + thiazole derivative
2CyclizationHeat under reflux conditions
3PurificationColumn chromatography

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound. It has shown low toxicity profiles in preliminary animal studies, indicating its potential for further development as a therapeutic agent.

Key Findings

  • Toxicity Assessment : In vivo studies revealed no significant adverse effects at therapeutic doses.
  • Bioavailability : Preliminary pharmacokinetic data suggest favorable absorption characteristics.

Mechanism of Action

The biological activity of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of imidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives are highly dependent on the substituents at the phenyl ring (position 6). Below is a detailed comparison with key analogs:

Compound Substituent (R) Molecular Formula Molecular Weight Key Biological Activities Applications
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (Target) 4-OCH₃ C₁₃H₁₁N₂O₂S 259.30 g/mol Limited direct data; inferred to modulate nuclear receptors or enzymes via structural analogy Potential intermediate in drug synthesis; understudied in biological contexts
CITCO: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime 4-Cl C₁₉H₁₂Cl₂N₃O₂S 440.29 g/mol Potent CAR agonist; activates CYP2B6, CYP3A4, and other hepatic enzymes Tool compound in CAR activation studies; drug metabolism research
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Br C₁₃H₈BrN₂OS 335.18 g/mol No direct activity data; bromine enhances lipophilicity and potential for CNS penetration Synthetic intermediate; possible use in radiopharmaceuticals
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-F C₁₃H₈FN₂OS 275.28 g/mol Anti-inflammatory properties; ATP-competitive kinase inhibition Preclinical studies for inflammatory diseases
6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-C₂H₅ C₁₄H₁₂N₂OS 256.32 g/mol Predicted irritant; steric bulk may reduce receptor binding efficiency Research chemical; limited commercial availability

Key Findings:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The methoxy group (4-OCH₃) in the target compound is electron-donating, which may reduce electrophilicity compared to electron-withdrawing substituents like chloro (Cl) or bromo (Br). This could affect interactions with receptors like CAR, where CITCO (4-Cl) shows strong agonism .
  • Fluorine (4-F) balances electronegativity and lipophilicity, making it suitable for blood-brain barrier penetration in anti-inflammatory applications .

Biological Activity: CITCO is the most well-characterized analog, activating CAR and upregulating CYP enzymes (e.g., CYP2B6 by 2.19-fold) . No direct evidence links the methoxy or bromo analogs to CAR activation, suggesting substituent specificity.

Synthetic Utility :

  • Bromo and chloro derivatives are widely used as intermediates in synthesizing oxime derivatives (e.g., CITCO’s oxime group enhances stability and binding affinity) .
  • The 4-methoxyphenyl variant may serve as a precursor for further functionalization, such as sulfanyl or oxime derivatives .

Limitations and Contradictions:

  • describes a 4-methoxyphenyl analog with a sulfanyl group and oxime, but its biological data are absent, limiting direct comparisons.
  • The target compound lacks explicit studies in the provided evidence; its properties are inferred from structural analogs.

Biological Activity

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, emphasizing their potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine with appropriate aldehydes under reflux conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compounds .

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In particular, derivatives with specific substitutions have exhibited significant antibacterial properties against Mycobacterium tuberculosis and other pathogens .
  • Antitumor Activity : Several studies have indicated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the submicromolar range against murine leukemia (L1210) and human cervical carcinoma (HeLa) cells .
  • Antioxidant Properties : The antioxidant activity of the compound has been evaluated using various assays, showing potential in reducing oxidative stress markers in cell models .

Antimicrobial Activity

A study evaluated the in vitro anti-tuberculosis activity of a series of imidazo[2,1-b][1,3]thiazole derivatives. Among them, this compound exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain. The presence of a p-substituted phenyl group was found to enhance this activity significantly .

Antitumor Activity

The cytotoxic effects were assessed on human cancer cell lines using MTT assays. The compound showed potent antiproliferative activity with IC50 values ranging from 0.86 μM to 4.2 μM across different cancer types. Notably, the structure-activity relationship (SAR) indicated that substitutions at specific positions on the phenyl ring could significantly impact its efficacy .

Case Studies

  • Anti-Tuberculosis Study : A series of derivatives were screened for anti-tubercular activity. Compounds with methoxy and chloro substituents demonstrated enhanced activity compared to their unsubstituted counterparts. This suggests that electronic effects play a crucial role in biological efficacy .
  • Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, this compound displayed selective toxicity towards cancer cells while maintaining low toxicity towards normal cell lines. This selectivity is vital for therapeutic applications in oncology .

Data Table

Biological ActivityIC50 Value (µM)Remarks
Anti-Tuberculosis3.125Effective against Mycobacterium tuberculosis
Cytotoxicity (HeLa)0.86High potency against cervical carcinoma
Cytotoxicity (L1210)< 4.2Effective against murine leukemia
Antioxidant ActivityN/AReduces oxidative stress markers

Chemical Reactions Analysis

Structural Characterization

The compound has the molecular formula C₁₂H₁₀N₂O₁S₁ and exhibits a non-coplanar structure between the imidazo[2,1-b] thiazole core and the 4-methoxyphenyl substituent, with an interplanar angle of ~31.6°. Key analytical techniques include:

  • ¹H NMR : Signals at δ 8.41 ppm (s, -CH) and δ 7.74 ppm (s, Ar-H) confirm the aromatic and aldehyde protons .

  • IR and Mass Spectrometry : Used to confirm functional groups and molecular weight.

Chemical Transformations

6-(4-Methoxyphenyl)imidazo[2,1-b] thiazole-5-carbaldehyde serves as a versatile precursor for further reactions:

Reaction Type Conditions Product Type
Alkylation Alkyl halides in basic mediaAlkylated imidazo-thiazole derivatives
Oxidation Oxidizing agents (e.g., KMnO₄)Oxidized derivatives (e.g., carboxylic acids)
Nucleophilic Substitution Amines or hydrazinesHydrazones or imine derivatives
Condensation Phenylhydrazines or thiosemicarbazidesThiazole-imidazo fused systems

Key Reaction Conditions

Parameter Details
Solvent Ethanol (commonly)
Temperature 80°C (reflux)
Catalyst Ionic liquids (e.g., [bmim]Br)
Monitoring Thin-layer chromatography (TLC)
Purification Recrystallization from ethanol

Biological and Functional Relevance

While the query focuses on chemical reactions, the compound’s imidazo[2,1-b] thiazole core is noted for potential antimicrobial and anticancer activity in related derivatives . Its reactivity profile supports applications in medicinal chemistry, particularly in drug design targeting enzymatic systems .

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